![molecular formula C5H8O B13452247 Spiro[2.2]pentan-1-ol](/img/structure/B13452247.png)
Spiro[2.2]pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[22]pentan-1-ol is a unique spirocyclic compound characterized by its highly strained bicyclic structure The spiro[22]pentane framework consists of two cyclopropane rings sharing a single carbon atom, with a hydroxyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.2]pentan-1-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with carbenes or carbene equivalents. For instance, dialkyl sulfone reagents can be used as nucleophilic carbene equivalents to synthesize functionalized spiro[2.2]pentanes . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve high yields.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies, such as metal-catalyzed reactions, have the potential to make large-scale production more feasible .
Análisis De Reacciones Químicas
Types of Reactions: Spiro[2.2]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form spiro[2.2]pentanone.
Reduction: Reduction reactions can convert this compound to spiro[2.2]pentane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like phosphorus pentachloride and sodium bromide with concentrated phosphoric acid are employed.
Major Products:
Oxidation: Spiro[2.2]pentanone.
Reduction: Spiro[2.2]pentane.
Substitution: Halogenated spiro[2.2]pentanes.
Aplicaciones Científicas De Investigación
Spiro[2.2]pentan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of spiro[2.2]pentan-1-ol is primarily related to its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the hydroxyl group is the primary site of action, leading to the formation of spiro[2.2]pentanone .
Comparación Con Compuestos Similares
Spiro[2.2]pentane: Lacks the hydroxyl group but shares the spirocyclic framework.
Spiro[2.2]pentan-1-carbonitrile: Contains a nitrile group instead of a hydroxyl group.
Spiro[2.2]pentan-1-ylmethanol: Similar structure with an additional methylene group.
Uniqueness: Spiro[2The presence of the hydroxyl group allows for hydrogen bonding, increasing its solubility in water and other polar solvents .
Propiedades
IUPAC Name |
spiro[2.2]pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5(4)1-2-5/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFGZNAONBKOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
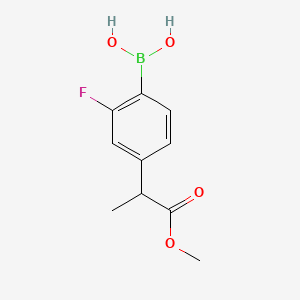
![2-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid](/img/structure/B13452170.png)
![Methyl[(2,3,5,6-tetrafluorophenyl)methyl]amine hydrochloride](/img/structure/B13452187.png)
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)

![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
![6',7'-dihydro-4'H-spiro[cyclobutane-1,5'-thieno[3,2-b]pyridine] hydrochloride](/img/structure/B13452204.png)
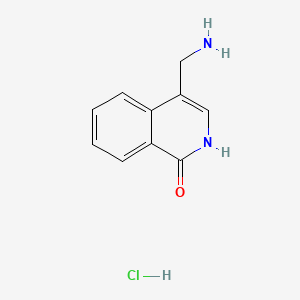
![(2R)-2-bromo-N-[5-(2,4-difluorophenoxy)pyrazin-2-yl]propanamide](/img/structure/B13452212.png)
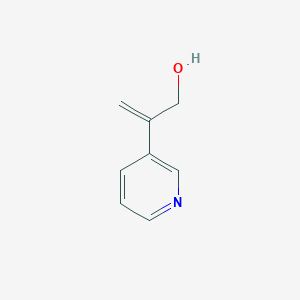

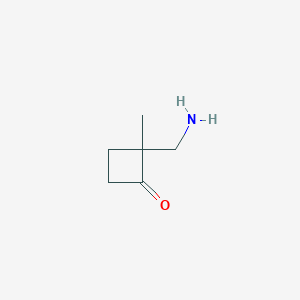
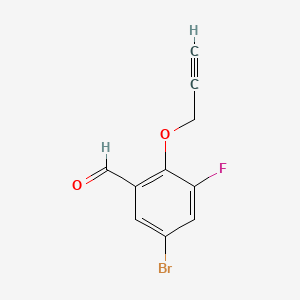
![2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride](/img/structure/B13452255.png)
